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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
4-(Phenylsulfonyl)-2-azetidinone is a crystalline solid that has emerged as a cornerstone

synthon in modern organic chemistry. Its structure, featuring a strained four-membered β-

lactam ring activated by a phenylsulfonyl group at the C4 position, renders it an exceptionally

potent and versatile electrophile. The phenylsulfonyl moiety functions as an outstanding leaving

group, facilitating stereocontrolled nucleophilic substitution reactions. This property has been

extensively leveraged in the synthesis of a diverse array of complex, high-value molecules.

This guide provides a comprehensive overview of the synthesis, physicochemical properties,

core reactivity, and key applications of 4-(phenylsulfonyl)-2-azetidinone, with a particular

focus on its pivotal role in the construction of carbapenem antibiotic precursors and the side

chain of the renowned anticancer agent, Paclitaxel (Taxol).

Introduction: The Strategic Advantage of the 4-Sulfonyl-
β-Lactam Scaffold
The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that represents one of the

most important structural motifs in medicinal chemistry.[1] It forms the core of the entire family

of β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.

[1] Beyond their well-documented antibacterial prowess, β-lactam derivatives have

demonstrated a wide spectrum of biological activities, including roles as cholesterol absorption

inhibitors, and anti-inflammatory, anticancer, and antiviral agents.
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The synthetic utility of the β-lactam ring extends far beyond its direct biological applications.

The inherent ring strain of this heterocycle makes it a powerful building block, or "synthon,"

which can be strategically opened to access a variety of acyclic structures, such as β-amino

acids and their derivatives. This approach is so fundamental that it is often referred to as the

"β-lactam synthon method".

Within this class of compounds, 4-(phenylsulfonyl)-2-azetidinone ( 1 ) holds a position of

strategic importance. The introduction of a phenylsulfonyl group at the C4 position dramatically

enhances the electrophilicity of this carbon. The sulfonyl group is a potent electron-withdrawing

group and an excellent nucleofuge (leaving group), making C4 highly susceptible to attack by a

wide range of nucleophiles. This predictable and highly efficient reactivity is the key to its power

as a synthon, allowing chemists to introduce new functionalities at the C4 position with a high

degree of stereochemical control.

Physicochemical Properties and Spectroscopic Data
4-(Phenylsulfonyl)-2-azetidinone is a white to light yellow crystalline powder, a physical state

that facilitates its handling, purification, and storage in a laboratory setting.[2] Its key properties

are summarized in the table below.

Property Value Reference(s)

IUPAC Name
4-(Benzenesulfonyl)azetidin-2-

one
[2]

CAS Number 31899-01-1 [2]

Molecular Formula C₉H₉NO₃S [2]

Molecular Weight 211.24 g/mol [2]

Appearance
White to light yellow crystalline

powder

Melting Point 153 - 157 °C

Purity ≥ 98% (HPLC)

Solubility
Soluble in many common

organic solvents
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Spectroscopic Signature
The structure of 4-(phenylsulfonyl)-2-azetidinone can be unambiguously confirmed by

standard spectroscopic methods.[1][3][4]

Infrared (IR) Spectroscopy: A strong, characteristic absorption band is expected in the range

of 1740-1780 cm⁻¹, corresponding to the C=O stretching vibration of the strained four-

membered lactam ring.

¹H NMR Spectroscopy: The proton spectrum will show distinct signals for the protons on the

azetidinone ring (at C3 and C4) and the aromatic protons of the phenylsulfonyl group. The

vicinal coupling constant (³JH3-H4) is a critical diagnostic tool for determining the

stereochemistry of substituted β-lactams.

¹³C NMR Spectroscopy: The carbonyl carbon (C2) of the β-lactam ring typically appears in

the range of δ 160-170 ppm.[5] Signals for C3, C4, and the aromatic carbons will also be

present in their expected regions.

Synthesis of 4-(Phenylsulfonyl)-2-azetidinone
A common and effective method for the synthesis of 4-(phenylsulfonyl)-2-azetidinone
involves the nucleophilic substitution of a suitable precursor, such as 4-acetoxy-2-azetidinone,

with a sulfinate salt. The acetate group at the C4 position is a competent leaving group that can

be readily displaced by the sulfinate nucleophile.
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Synthesis Workflow

4-Acetoxy-2-azetidinone

Nucleophilic Substitution

Sodium Benzenesulfinate
(PhSO₂Na)

Solvent (e.g., DMF)
Base (optional)

4-(Phenylsulfonyl)-2-azetidinone

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(Phenylsulfonyl)-2-azetidinone.

Experimental Protocol: Synthesis from 4-Acetoxy-2-azetidinone
This protocol describes a representative procedure for the synthesis of 4-(phenylsulfonyl)-2-
azetidinone.

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer

and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetoxy-2-azetidinone

(1.0 eq) in anhydrous dimethylformamide (DMF).

Addition of Nucleophile: To the stirred solution, add sodium benzenesulfinate (1.1 to 1.5 eq).

The reaction may be facilitated by the addition of a non-nucleophilic base in some contexts,

but the sulfinate salt is often sufficiently nucleophilic on its own.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and

monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is

typically complete within 4-12 hours.

Workup: Upon completion, pour the reaction mixture into cold water and stir to precipitate the

product.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold

water. The crude product can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-(phenylsulfonyl)-2-
azetidinone as a crystalline solid.

Core Reactivity: The Phenylsulfonyl Group as a Premier
Nucleofuge
The synthetic power of 4-(phenylsulfonyl)-2-azetidinone lies in the exceptional ability of the

phenylsulfonyl group to act as a leaving group (nucleofuge) in nucleophilic substitution

reactions. This reactivity transforms the C4 carbon of the β-lactam ring into a potent

electrophilic site.

The reaction proceeds via a nucleophilic attack on the C4 carbon, leading to the displacement

of the benzenesulfinate anion. This process typically occurs with a clean inversion of

stereochemistry at the C4 center, making it a powerful tool for stereocontrolled synthesis.

Caption: General mechanism of nucleophilic substitution at the C4 position.

This reactivity allows for the introduction of a wide variety of functionalities. The choice of

nucleophile directly dictates the nature of the C4 substituent in the product.

Nucleophile Class Example Nucleophile (Nu⁻) Resulting C4-Substituent

Oxygen
Acetate (AcO⁻), Alkoxides

(RO⁻)
-OAc, -OR

Nitrogen Azide (N₃⁻), Amines (R₂NH) -N₃, -NR₂

Carbon Cyanide (CN⁻), Enolates -CN, -CH(CO₂R)₂

Sulfur Thiolates (RS⁻) -SR

Halogen Halide ions (X⁻) -F, -Cl, -Br, -I

Applications in the Synthesis of Bioactive Molecules
The robust and predictable reactivity of 4-(phenylsulfonyl)-2-azetidinone has cemented its

role as a key intermediate in the synthesis of several important pharmaceutical agents.
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5.1 Precursor to Carbapenem Antibiotics
Carbapenems are a class of broad-spectrum β-lactam antibiotics with potent activity against

many drug-resistant bacteria. A crucial step in many carbapenem syntheses is the construction

of a correctly substituted 2-azetidinone core.[6] 4-Acetoxy-2-azetidinone is a widely used

intermediate for this purpose.[7]

4-(Phenylsulfonyl)-2-azetidinone serves as an excellent precursor to 4-acetoxy-2-

azetidinone. The displacement of the phenylsulfonyl group with an acetate nucleophile (e.g.,

from potassium acetate) provides a direct and high-yielding route to this key intermediate.

Caption: Pathway to carbapenem precursors.

5.2 Synthon for the Paclitaxel (Taxol) Side Chain
Paclitaxel (Taxol) is a highly effective chemotherapeutic agent used in the treatment of various

cancers. Its complex structure consists of a baccatin III core and a C13 ester side chain, N-

benzoyl-3-phenylisoserine. The synthesis of this side chain in a stereochemically pure form is a

significant challenge. The "β-lactam synthon method" is one of the most successful strategies

to achieve this.

In this approach, a suitably substituted 2-azetidinone serves as a precursor to the

phenylisoserine side chain. While various 4-substituted azetidinones are used, the principle of

using a C4 leaving group is central. 4-(Phenylsulfonyl)-2-azetidinone can be used to

introduce other functionalities or can be part of a synthetic sequence that ultimately leads to the

required 3-hydroxy-4-phenyl-2-azetidinone structure, which is then opened to reveal the

desired side chain.

Safety and Handling
As a laboratory chemical, 4-(phenylsulfonyl)-2-azetidinone requires careful handling.

Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).

[2]

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-

resistant gloves.
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Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible

materials such as strong oxidizing agents and moisture.

Conclusion
4-(Phenylsulfonyl)-2-azetidinone is more than just a chemical intermediate; it is a powerful

strategic tool for the modern organic chemist. The predictable and highly efficient nucleophilic

substitution reactions at its C4 position, enabled by the superb leaving group ability of the

phenylsulfonyl moiety, provide a reliable and stereocontrolled method for introducing diverse

functionalities onto the valuable β-lactam scaffold. Its proven utility in the synthesis of complex

pharmaceutical targets, including carbapenem antibiotics and the side chain of Paclitaxel,

underscores its importance and ensures its continued application in the fields of drug discovery,

medicinal chemistry, and total synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-(Phenylsulfonyl)-2-azetidinone: A Versatile Synthon
for Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
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synthon-in-organic-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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